molecular formula C19H19F3N8O B10856414 N-[(1S,2S)-2-Methyl-2-{[5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide

N-[(1S,2S)-2-Methyl-2-{[5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide

Cat. No.: B10856414
M. Wt: 432.4 g/mol
InChI Key: UNZFNWZMBMDMAR-UGSOOPFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

CVN45502 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CVN45502 has several scientific research applications, including:

Mechanism of Action

CVN45502 exerts its effects by selectively antagonizing hypocretin (orexin) receptor 1. This receptor is involved in regulating appetite and energy balance. By blocking this receptor, CVN45502 reduces the signaling that promotes food intake, leading to decreased body weight in animal models .

Comparison with Similar Compounds

CVN45502 is unique due to its selective antagonism of hypocretin (orexin) receptor 1. Similar compounds include other orexin receptor antagonists, such as:

Compared to these compounds, CVN45502 is specifically targeted towards weight management and obesity treatment, highlighting its uniqueness in the field of metabolic research .

Properties

Molecular Formula

C19H19F3N8O

Molecular Weight

432.4 g/mol

IUPAC Name

N-[(1S,2S)-2-methyl-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]cyclopentyl]-3-(triazol-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C19H19F3N8O/c1-18(29-15-11-24-14(10-25-15)19(20,21)22)6-2-5-13(18)28-17(31)16-12(4-3-7-23-16)30-26-8-9-27-30/h3-4,7-11,13H,2,5-6H2,1H3,(H,25,29)(H,28,31)/t13-,18-/m0/s1

InChI Key

UNZFNWZMBMDMAR-UGSOOPFHSA-N

Isomeric SMILES

C[C@@]1(CCC[C@@H]1NC(=O)C2=C(C=CC=N2)N3N=CC=N3)NC4=NC=C(N=C4)C(F)(F)F

Canonical SMILES

CC1(CCCC1NC(=O)C2=C(C=CC=N2)N3N=CC=N3)NC4=NC=C(N=C4)C(F)(F)F

Origin of Product

United States

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